molecular formula C10H15N5O4 B13833345 7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 115294-86-5

7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B13833345
CAS No.: 115294-86-5
M. Wt: 269.26 g/mol
InChI Key: NVIKCFPMGSTSCP-UHFFFAOYSA-N
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Description

This compound is a purine-dione derivative with substitutions at positions 7 and 8 of the purine core. The 7-position features a 2-hydroxyethyl group, while the 8-position is substituted with a (2-hydroxyethyl)amino moiety. The 3-position is methylated, stabilizing the purine ring and influencing electronic properties. This structure is distinct due to its dual hydroxyethyl groups, which confer high hydrophilicity compared to analogs with alkyl or aryl substituents. Such substitutions are critical in modulating solubility, bioavailability, and receptor interactions .

Properties

CAS No.

115294-86-5

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

7-(2-hydroxyethyl)-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19)

InChI Key

NVIKCFPMGSTSCP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO

Origin of Product

United States

Biological Activity

7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s chemical formula is C10H15N5O4C_{10}H_{15}N_{5}O_{4}, with a molecular weight of approximately 271.26 g/mol. Its structure includes a purine base with two hydroxyethyl groups and a methyl group, contributing to its unique properties.

Structural Information

PropertyValue
Molecular FormulaC₁₀H₁₅N₅O₄
Molecular Weight271.26 g/mol
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO
InChIInChI=1S/C10H15N5O4/c1-14-7-6(8(18)13-10(14)19)15(3-5-17)9(12-7)11-2-4-16/h16-17H,2-5H2,1H3,(H,11,12)(H,13,18,19)

The biological activity of 7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular signaling and metabolism .
  • Receptor Binding : The structural features of this compound allow it to bind effectively to certain receptors, potentially modulating their activity and influencing downstream signaling pathways .

Study 1: GSK-3 Inhibition

In a recent study focusing on GSK-3 inhibitors, derivatives of purine compounds were evaluated for their inhibitory effects. The compound exhibited an IC50 value indicative of moderate potency against GSK-3α isoform, suggesting its potential as a therapeutic agent in conditions like diabetes and neurodegenerative diseases .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of similar purine derivatives in models of oxidative stress. Results indicated that these compounds could mitigate neuronal damage by modulating oxidative stress pathways and enhancing cellular resilience .

Comparative Biological Activity Table

Compound NameIC50 (µM)Target Enzyme/PathwayBiological Effect
7-(2-hydroxyethyl)-8-((2-hydroxyethyl)amino)-3-methyl...4.1GSK-3αInhibition of glycogen synthesis
Analog Compound A1.63GSK-3βEnhanced neuroprotection
Analog Compound B20.55PKBβModulation of metabolic pathways

Pharmacological Potential

Research indicates that the compound may possess anti-inflammatory and anti-cancer properties due to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis .

Toxicity and Safety Profile

Initial toxicity assessments suggest that the compound has a relatively low toxicity profile at therapeutic dosages; however, comprehensive studies are needed to establish safety parameters for clinical use.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl groups (-CH₂CH₂OH) at positions 7 and 8 are susceptible to oxidation. Common oxidizing agents include:

ReagentConditionsProductNotes
KMnO₄ (acidic)H₂SO₄, 60–80°CKetone derivatives at oxidized positionsPartial conversion observed
CrO₃Acetic anhydrideAcetylated intermediatesRequires anhydrous conditions

Oxidation typically targets the secondary alcohol groups, forming ketones or carboxylic acids depending on reaction severity. Side reactions may involve purine ring degradation under harsh conditions.

Reduction Reactions

The purine core and substituents participate in selective reductions:

ReagentTargetProductYield*
NaBH₄Carbonyl groupsReduced alcohol derivativesModerate
H₂/Pd-CUnsaturated bondsHydrogenated purine analogsLow

*Yields vary based on solvent polarity and temperature. The hydroxyethylamino group remains stable under mild reductive conditions.

Nucleophilic Substitution

The amino group at position 8 undergoes substitution with electrophiles:

ElectrophileConditionsProductMechanism
CH₃IDMF, 50°CMethylated derivativeSN2
AcClPyridine, 0°CAcetylated amino groupNucleophilic acyl substitution

Steric hindrance from adjacent hydroxyethyl groups slows substitution kinetics compared to simpler purines .

Esterification and Etherification

Hydroxyl groups react with acylating/alkylating agents:

ReagentProductApplication
Ac₂OAcetylated hydroxyethyl chainsEnhanced lipophilicity for drug design
(CH₃)₂SO₄Methyl ether derivativesStability improvement in aqueous media

Hydrolysis

The purine ring undergoes controlled hydrolysis:

ConditionsSite of CleavageProduct
HCl (6M), refluxN7–C8 bondXanthine derivatives
NaOH (1M), 25°CN9–C1 bondUric acid analogs

Structural Influence on Reactivity

Key structural features dictate reaction pathways:

FeatureReactivity ImpactExample
Hydroxyethyl groupsParticipate in H-bonding, stabilize transition statesEsterification selectivity
Methyl group at N3Electron-donating effect accelerates electrophilic substitutionMethylation at N7
Purine aromaticitySusceptible to electrophilic aromatic substitutionBromination at C2

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in acidic KMnO₄, confirmed by ESR studies.

  • Substitution : Steric effects from hydroxyethyl groups favor SN2 over SN1 mechanisms .

  • Hydrolysis : Acid-catalyzed cleavage follows protonation at N9, weakening the N7–C8 bond.

Comparison with Similar Compounds

Substituent Analysis at Positions 7 and 8

The biological and physicochemical properties of purine-dione derivatives are heavily influenced by substituents at positions 7 and 8. Below is a comparative analysis of key analogs:

Compound Name (Selected Examples) Position 7 Substituent Position 8 Substituent Key Properties/Activities References
Target Compound 2-Hydroxyethyl (2-Hydroxyethyl)amino High hydrophilicity; potential for hydrogen bonding. Likely low CNS activity due to polar groups.
7-(But-2-yn-1-yl)-8-((2-hydroxyethyl)amino)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-...dione Butynyl + Quinazolinylmethyl (2-Hydroxyethyl)amino Intermediate in linagliptin synthesis; quinazolinylmethyl enhances lipophilicity and target specificity for DPP-4 inhibition.
8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione (3m) - Pyridinyloxy Retains analgesic activity but lacks CNS stimulation (cf. caffeine). Demonstrates substituent-driven activity modulation.
8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione 3-Phenylpropyl (2-Hydroxyethyl)amino Increased lipophilicity (logP ~2.5) compared to target compound; may enhance membrane permeability.
8-(Benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 2-Hydroxyethyl Benzyl(methyl)amino Bulky aromatic substituent at position 8 may hinder receptor access; potential kinase inhibitor.
8-[Bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 3-Methylbenzyl Bis(2-hydroxyethyl)amino Similar 8-substituent to target but with a lipophilic 7-substituent; balances solubility and bioavailability.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound (Representative Examples) Molecular Weight logP (Predicted) Solubility (mg/mL) Key Stability Notes
Target Compound 327.34 0.7 >10 (high) Prone to oxidation at hydroxyethyl groups.
7-(3-Phenylpropyl) Analog 415.45 2.5 1–5 Stable under acidic conditions.
8-(Bis(2-hydroxyethyl)amino) Analog 401.43 1.2 >10 Susceptible to hydrolysis at amino groups.

Q & A

Basic: What synthetic strategies are effective for introducing hydroxyethylamino groups into purine-dione derivatives?

Methodological Answer:
The hydroxyethylamino moiety can be introduced via nucleophilic substitution or reductive amination. For example:

  • Ethanolamine Alkylation : Reacting purine-dione precursors with ethanolamine in toluene under reflux (80–100°C) for 6–12 hours, followed by cooling, filtration, and recrystallization (yield: ~70–75%) .
  • Reductive Amination : Use of reducing agents like DiBAlH in dichloromethane at low temperatures (−78°C) to stabilize intermediates, followed by gradual warming to room temperature for reaction completion (yield: ~60–65%) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • FTIR : Peaks at ~1690–1650 cm⁻¹ (C=O stretching) and ~3340 cm⁻¹ (N–H/O–H stretching) validate carbonyl and amine/hydroxyl groups .
  • NMR :
    • ¹H NMR : Signals at δ 4.2–4.5 ppm (hydroxyethyl CH₂ groups) and δ 3.3–3.6 ppm (N–CH₃) .
    • ¹³C NMR : Peaks at ~155–160 ppm (purine C2/C6 carbonyls) and ~60–70 ppm (hydroxyethyl carbons) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 385–390 for C₁₆H₂₃N₅O₅ derivatives) .

Advanced: How can regioselective substitution at the 7- and 8-positions of the purine-dione scaffold be achieved?

Methodological Answer:
Regioselectivity challenges arise due to the purine core’s electronic symmetry. Strategies include:

  • Protecting Groups : Temporarily block the 7-position using benzyl or propargyl groups during 8-position amination, followed by deprotection .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 8-position, while non-polar solvents (e.g., toluene) promote 7-substitution .
  • Catalytic Control : Use Pd-mediated cross-coupling for selective C–N bond formation at the 8-position .

Advanced: How to resolve discrepancies in NMR data between synthesized batches?

Methodological Answer:

  • High-Resolution Techniques : Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals and assign protons/carbons unambiguously .
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural confirmation (e.g., bond angles, torsion angles) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify outliers caused by impurities .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 3:7 to 0:10) effectively separates hydroxyethyl-substituted derivatives from unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals (≥95% by HPLC) .

Advanced: How to optimize reaction conditions to minimize by-products during alkylation?

Methodological Answer:

  • Temperature Control : Maintain reflux temperatures (80–100°C) to avoid side reactions like over-alkylation .
  • Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to purine-dione precursor to limit dimerization .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Purity Assessment : Ensure batch consistency via HPLC (≥98% purity) and LC-MS to detect trace impurities .
  • Standardized Assays : Replicate activity tests under controlled conditions (e.g., ATP-binding assays for adenosine receptor antagonism) .
  • Structural Confirmation : Cross-validate bioactive samples with crystallographic data to rule out polymorphic variations .

Basic: What computational tools aid in predicting the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular Docking : AutoDock Vina predicts binding affinities to targets like adenosine receptors, guiding functionalization strategies .

Advanced: How to characterize by-products or process-related impurities?

Methodological Answer:

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts indicating dehydroxyethylation or methyl migration) .
  • Isolation and Crystallization : Use preparative TLC to isolate impurities, followed by X-ray diffraction for structural assignment .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the purine core .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of hydroxyethyl groups .

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